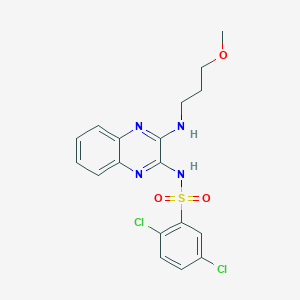

2,5-dichloro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-dichloro-N-[3-(3-methoxypropylamino)quinoxalin-2-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18Cl2N4O3S/c1-27-10-4-9-21-17-18(23-15-6-3-2-5-14(15)22-17)24-28(25,26)16-11-12(19)7-8-13(16)20/h2-3,5-8,11H,4,9-10H2,1H3,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBACYXKSIBWUBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl2N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthesis: Preparation of 2,3-Dichloroquinoxaline

The quinoxaline scaffold is synthesized via condensation of o-phenylenediamine with α-ketocarboxylic acids or glyoxal derivatives under acidic or neutral conditions. For chlorinated intermediates, post-synthesis halogenation is critical:

- Condensation :

Sulfonamide Incorporation at C2

Reaction of DCQX with 2,5-Dichlorobenzenesulfonamide

DCQX undergoes nucleophilic aromatic substitution with 2,5-dichlorobenzenesulfonamide under optimized conditions:

- Base Selection : Lithium hydroxide (LiOH) in N,N-dimethylacetamide (DMA) at 50°C for 20 hours achieves >90% conversion.

- Mechanism : LiOH deprotonates the sulfonamide, enhancing nucleophilicity for C2 substitution (Scheme 1).

- Impurity Control : LiOH minimizes byproduct formation (e.g., dimerization) compared to potassium carbonate (K₂CO₃), which requires extensive purification.

Table 1: Base Comparison for Sulfonamide Incorporation

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| LiOH | DMA | 50 | 20 | 92 | 98 |

| K₂CO₃ | DMA | 50 | 48 | 68 | 85 |

Amination at C3 with 3-Methoxypropylamine

Substitution of C3 Chlorine

The intermediate N-(3-chloroquinoxalin-2-yl)-2,5-dichlorobenzenesulfonamide reacts with 3-methoxypropylamine under SNAr conditions:

- Solvent : n-Butanol facilitates solubility and heat transfer.

- Base : 2,6-Lutidine (1.1 equivalents) suppresses protonation of the amine, enhancing nucleophilicity.

- Conditions : Reflux at 120°C for 42 hours under nitrogen achieves >85% conversion.

Table 2: Optimization of Amination Conditions

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2,6-Lutidine | n-Butanol | 120 | 42 | 88 |

| Pyridine | n-Butanol | 120 | 48 | 72 |

Regioselectivity and Byproduct Mitigation

Controlling Di-Substitution

Industrial-Scale Considerations

Green Chemistry Adaptations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropylamine side chain.

Reduction: Reduction reactions can target the quinoxaline core, potentially altering its electronic properties.

Substitution: The chlorinated positions on the quinoxaline core are susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of quinoxaline N-oxides.

Reduction: Reduced quinoxaline derivatives.

Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Potential use in drug development due to its unique structural features.

Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The quinoxaline core is known to intercalate with DNA, potentially disrupting cellular processes. The sulfonamide group could also play a role in binding to proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

2,5-dichloroquinoxaline: Lacks the sulfonamide and methoxypropylamine groups.

N-(3-aminopropyl)quinoxaline-2-sulfonamide: Similar but without the chlorination.

3-methoxypropylamine derivatives: Share the side chain but differ in the core structure.

Uniqueness

2,5-dichloro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide is unique due to its combination of a quinoxaline core, chlorination, sulfonamide group, and methoxypropylamine side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

The compound 2,5-dichloro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide is a novel sulfonamide derivative with potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 441.3 g/mol . Its structure includes a benzenesulfonamide moiety linked to a quinoxaline derivative, which is known for various pharmacological activities.

Research indicates that sulfonamide derivatives can exert diverse biological effects, including:

- Antimicrobial Activity : Many sulfonamides are recognized for their antibacterial properties. The mechanism often involves the inhibition of bacterial folate synthesis, crucial for DNA and RNA production.

- Anti-inflammatory Effects : Some studies have shown that sulfonamide derivatives can inhibit inflammatory pathways, potentially useful in treating conditions like arthritis and other inflammatory diseases .

- Antitumor Potential : Certain compounds in this class have demonstrated cytotoxic effects against various cancer cell lines, suggesting a role in cancer therapy .

In Vitro Studies

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various benzenesulfonamide derivatives against common pathogens. The compound exhibited significant activity against E. coli and S. aureus, with Minimum Inhibitory Concentrations (MIC) ranging from 6.45 to 6.72 mg/mL .

- Anti-inflammatory Activity : In vivo experiments using carrageenan-induced rat paw edema models showed that the compound significantly reduced inflammation at doses of 0.001 nM, demonstrating its potential as an anti-inflammatory agent .

Pharmacokinetics

Pharmacokinetic profiling of similar compounds suggests that sulfonamides generally exhibit good absorption and bioavailability. Theoretical models predict favorable permeability across biological membranes, which is essential for therapeutic efficacy .

Comparative Biological Activity Table

| Compound Name | Activity Type | MIC (mg/mL) | Notes |

|---|---|---|---|

| This compound | Antimicrobial | 6.45 - 6.72 | Effective against E. coli and S. aureus |

| 4-(2-Aminoethyl)-benzenesulfonamide | Anti-inflammatory | N/A | Significant reduction in edema |

| N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | Carbonic anhydrase inhibitor | N/A | Potential use in heart failure treatment |

Q & A

Q. What are the optimal synthetic routes for preparing 2,5-dichloro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide?

The synthesis typically involves multi-step protocols:

- Step 1 : Prepare the quinoxaline core via condensation of o-phenylenediamine derivatives with glyoxal analogs under acidic conditions.

- Step 2 : Introduce the 3-methoxypropylamine substituent via nucleophilic substitution or Buchwald-Hartwig amination, requiring catalysts like Pd(OAc)₂ and ligands such as Xantphos .

- Step 3 : Sulfonamide coupling using 2,5-dichlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in DMF) .

- Critical Parameters : Reaction temperature (60–80°C), anhydrous solvents, and inert atmosphere to prevent side reactions.

Characterization : Confirm purity via HPLC (>95%) and structure via /-NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the structural integrity of this compound?

- Primary Methods :

- NMR Spectroscopy : Compare chemical shifts of aromatic protons (quinoxaline: δ 8.1–8.5 ppm; sulfonamide: δ 7.5–7.8 ppm) and methoxypropyl group (δ 3.3–3.5 ppm) .

- Mass Spectrometry : Exact mass matching (e.g., [M+H]⁺ calculated for C₂₀H₂₀Cl₂N₄O₃S: 483.05 Da) .

- Secondary Validation : X-ray crystallography for unambiguous confirmation of stereochemistry, if crystalline forms are obtainable.

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Cancer Cell Lines : Use MTT assays on HeLa or MCF-7 cells to assess cytotoxicity (IC₅₀ values).

- Enzyme Inhibition : Test against kinases (e.g., PI3K) via ADP-Glo™ kinase assays, given structural similarity to PI3K inhibitors .

- Controls : Include reference inhibitors (e.g., LY294002 for PI3K) and solvent-only blanks to rule out nonspecific effects.

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with PI3K?

- Molecular Docking : Use software like AutoDock Vina to model binding to PI3K’s ATP-binding pocket, focusing on hydrogen bonds with Val882 and hydrophobic interactions with Met804 .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) by immobilizing PI3K on a sensor chip and monitoring real-time compound interaction.

- Western Blotting : Validate downstream effects (e.g., reduced Akt phosphorylation in treated vs. untreated cells) .

Q. How to address contradictions in reported bioactivity across studies?

- Factor Analysis :

- Purity : Re-examine compound purity via HPLC; impurities >5% may skew results .

- Assay Conditions : Compare buffer pH (e.g., 7.4 vs. 6.5), serum concentration in cell media, and incubation time.

- Cell Line Variability : Test across multiple lines (e.g., A549 vs. HT-29) to identify tissue-specific effects .

- Meta-Analysis : Pool data from independent studies using standardized metrics (e.g., log-transformed IC₅₀) to identify trends.

Q. What strategies optimize structure-activity relationship (SAR) for enhanced potency?

- Modifications :

- Quinoxaline Core : Replace chlorine with electron-withdrawing groups (e.g., -CF₃) to enhance π-stacking .

- Methoxypropyl Chain : Shorten to methoxyethyl or introduce branching to improve solubility/log P .

- Screening : Use parallel synthesis to generate analogs, followed by high-throughput kinase profiling .

Q. How to evaluate environmental persistence and ecotoxicity?

- Fate Studies :

- Hydrolysis : Incubate at pH 4–9 (25°C) and monitor degradation via LC-MS; predict half-life using EPI Suite .

- Photolysis : Expose to UV light (λ = 254 nm) and quantify breakdown products.

- Ecotoxicity : Use Daphnia magna acute toxicity tests (48-hr LC₅₀) and algal growth inhibition assays (OECD 201) .

Q. What experimental designs are robust for in vivo efficacy studies?

- Animal Models :

- Xenografts : Implant HT-29 cells in nude mice; administer compound (e.g., 50 mg/kg, oral) and measure tumor volume vs. controls .

- Pharmacokinetics : Collect plasma at intervals (0–24 hrs) for LC-MS/MS analysis (Cmax, t½).

- Toxicity : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) in treated animals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.